molecular formula C12H11NO3 B13618779 5-(2,3-Dimethylphenyl)isoxazole-3-carboxylic Acid

5-(2,3-Dimethylphenyl)isoxazole-3-carboxylic Acid

Katalognummer: B13618779
Molekulargewicht: 217.22 g/mol
InChI-Schlüssel: OSUWYGACSMARHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2,3-Dimethylphenyl)isoxazole-3-carboxylic Acid is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It features an isoxazole ring, a five-membered heterocycle known for its metabolic stability, linked to a 2,3-dimethylphenyl group and a carboxylic acid functionality. The carboxylic acid group is a key pharmacophore, often contributing to critical hydrogen-bonding interactions with biological targets and influencing the compound's acidity and solubility . Compounds based on the isoxazole-3-carboxylic acid scaffold have been identified as key precursors in the stereoselective synthesis of pharmacologically active molecules, such as (2S,3R,4S)-4-Hydroxyisoleucine, a potential antidiabetic agent . Furthermore, structurally related diarylisoxazole-3-carboxamides, synthesized from carboxylic acids like this one, have been developed into potent picomolar inhibitors of the mitochondrial permeability transition pore (mtPTP), a key target in neurodegenerative diseases and muscular dystrophies . This scaffold has also shown promise in antibacterial research, where similar isoxazole-carboxylic acids act as inhibitors of bacterial serine acetyltransferase (SAT), a key enzyme in the L-cysteine biosynthesis pathway essential for many pathogens . Additionally, 5-phenylisoxazole-3-carboxylic acid derivatives are established as potent non-purine inhibitors of xanthine oxidase, an enzyme target for treating gout and hyperuricemia . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C12H11NO3

Molekulargewicht

217.22 g/mol

IUPAC-Name

5-(2,3-dimethylphenyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-7-4-3-5-9(8(7)2)11-6-10(12(14)15)13-16-11/h3-6H,1-2H3,(H,14,15)

InChI-Schlüssel

OSUWYGACSMARHJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)C2=CC(=NO2)C(=O)O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step approach involving:

  • Formation of the isoxazole ring via cyclization reactions.
  • Introduction of the 2,3-dimethylphenyl substituent.
  • Installation or transformation of the carboxylic acid functional group at the 3-position.

A common and effective approach involves the condensation of an appropriate aldehyde or ketone with hydroxylamine to form an oxime intermediate, followed by cyclization to the isoxazole ring under acidic or catalytic conditions.

Condensation and Cyclization

According to VulcanChem data, the preparation often begins with the condensation of a 2,3-dimethyl-substituted aromatic aldehyde or ketone with hydroxylamine hydrochloride in the presence of an acid catalyst to form an aldoxime intermediate. This intermediate then undergoes cyclization to form the isoxazole ring system. The reaction conditions may involve refluxing in ethanol or other suitable solvents and careful pH control to optimize yield and purity.

Lithiation and Carboxylation

A classical method for related isoxazole carboxylic acids involves lithiation of a halogenated isoxazole precursor followed by carbonation with carbon dioxide. For example, 3-phenyl-5-chloroisoxazole can be treated with n-butyllithium to generate a lithio intermediate, which upon reaction with carbon dioxide yields the corresponding carboxylic acid. This method has been demonstrated with various substituted isoxazoles and can be adapted to 5-(2,3-dimethylphenyl)isoxazole derivatives by starting from the appropriate chloro-substituted isoxazole.

Ester Hydrolysis Route

Another preparative route involves the synthesis of an ester precursor, such as ethyl 5-(2,3-dimethylphenyl)isoxazole-3-carboxylate, followed by hydrolysis under basic conditions (e.g., sodium hydroxide in ethanol/water) to yield the free carboxylic acid. The reaction is typically monitored by thin-layer chromatography (TLC) and the acid is isolated by acidification of the reaction mixture and extraction.

Nitrile Oxide Cycloaddition

An alternative synthetic approach for 3,5-disubstituted isoxazoles involves the in situ generation of nitrile oxides from aldoximes (prepared from the corresponding aldehydes and hydroxylamine), followed by 1,3-dipolar cycloaddition with alkynes catalyzed by copper(I) salts. This method yields isoxazole derivatives with good regioselectivity and yields. While this method is more commonly applied to various substituted isoxazoles, it could be adapted for the synthesis of this compound by selecting appropriate dipolarophiles and nitrile oxide precursors.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Typical Yield References
Condensation of aldehyde + hydroxylamine + acid catalyst 2,3-Dimethylbenzaldehyde, hydroxylamine hydrochloride, acid catalyst, reflux in ethanol Direct formation of isoxazole ring; straightforward Moderate to high
Lithiation and carbonation 5-Chloroisoxazole derivative, n-butyllithium, CO2 High regioselectivity; applicable to various derivatives Up to 80%
Ester hydrolysis Ethyl ester precursor, NaOH in ethanol/water, acidification Simple, scalable; good purity Up to 94%
Nitrile oxide cycloaddition Aldoxime, chloramine-T, alkyne, Cu(I) catalyst High regioselectivity; mild conditions Good yields (varies)

Chemical Structure and Identifiers

Property Data
Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
IUPAC Name 5-(2,3-dimethylphenyl)-1,2-oxazole-3-carboxylic acid
Standard InChI InChI=1S/C12H11NO3/c1-7-4-3-5-9(8(7)2)11-6-10(12(14)15)13-16-11/h3-6H,1-2H3,(H,14,15)
Standard InChIKey OSUWYGACSMARHJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)C2=CC(=NO2)C(=O)O)C

Final Remarks

The preparation of this compound is well supported by multiple synthetic methodologies, each with distinct advantages. The choice of method depends on factors such as availability of starting materials, desired scale, and downstream applications. The compound's synthesis is foundational for further exploration of its biological activities and medicinal chemistry potential.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2,3-Dimethylphenyl)isoxazole-3-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the aromatic ring or the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like DMF or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce functional groups like halogens or alkyl groups to the aromatic ring.

Wissenschaftliche Forschungsanwendungen

5-(2,3-Dimethylphenyl)isoxazole-3-carboxylic Acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-(2,3-Dimethylphenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Electron-Donating vs. Electron-Withdrawing Groups

  • 5-(3,4,5-Trimethoxyphenyl)isoxazole-3-carboxylic Acid : The trimethoxy substituents provide strong electron-donating effects, increasing solubility in polar solvents. This compound (MW: 279.25 g/mol) may exhibit enhanced hydrogen-bonding capacity compared to the dimethylphenyl analog (MW: 233.26 g/mol for a pyrrolidine derivative) .
  • 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic Acid : Fluorine atoms introduce electron-withdrawing effects, reducing electron density on the aromatic ring. This increases metabolic stability and may enhance binding to hydrophobic pockets in enzymes .
  • 5-(2-Chlorophenyl)isoxazole-3-carboxylic Acid: Chlorine’s inductive effect creates a balance between lipophilicity and polarity.

Steric Effects

  • This contrasts with the dimethylphenyl analog, where steric effects are distal to the functional group .

Core Structural Modifications

Isoxazole vs. Pyrrolidine Core

  • 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid : Replacing the isoxazole with a pyrrolidine ring introduces conformational flexibility. The saturated ring may reduce aromatic interactions but improve solubility (MW: 233.26 g/mol) .

Extended Heterocyclic Systems

  • 5-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylic Acid : The dihydrobenzodioxin group adds a fused oxygen-rich heterocycle, enhancing π-π stacking and oxygen-mediated hydrogen bonding. This structural complexity increases molecular weight (247.20 g/mol) compared to simpler analogs .

Molecular Properties

  • Lipophilicity : The dimethylphenyl group increases logP compared to hydroxyl- or methoxy-substituted analogs, favoring blood-brain barrier penetration.
  • Synthetic Accessibility : Derivatives with simple substituents (e.g., chloro, methyl) are typically synthesized via cyclocondensation of β-diketones with hydroxylamine. Complex analogs (e.g., dihydrobenzodioxin) require multi-step protocols .

Q & A

Q. What are the recommended synthetic routes for 5-(2,3-dimethylphenyl)isoxazole-3-carboxylic acid, and how can reaction efficiency be optimized?

A common approach involves cyclocondensation of substituted phenyl precursors with β-keto esters or nitrile oxides under acidic conditions. For example, refluxing intermediates in acetic acid with sodium acetate (e.g., as in indole-2-carboxylic acid derivatives) can yield crystalline products . Optimization may include:

  • Catalyst screening : Lewis acids (e.g., ZnCl₂) to enhance cyclization.
  • Solvent selection : Polar aprotic solvents (DMF, acetic acid) to improve solubility.
  • Temperature control : Maintaining 80–100°C to balance reaction rate and byproduct formation.
    Post-synthesis, recrystallization from DMF/acetic acid mixtures (1:1 v/v) is advised for purification .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Confirm regioselectivity of the isoxazole ring (δ 6.5–7.2 ppm for aromatic protons; δ 160–165 ppm for carboxylic carbon in ¹³C NMR) .
  • HPLC-MS : Assess purity (>95%) using C18 columns with 0.1% formic acid in acetonitrile/water (gradient elution) .
  • FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and isoxazole ring vibrations (~1550 cm⁻¹) .

Q. How should this compound be stored to ensure stability?

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
  • Light : Protect from UV exposure using amber glassware .
  • Humidity : Use desiccants (silica gel) to avoid deliquescence .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data across literature sources?

Discrepancies in reported solubility (e.g., in DMSO vs. ethanol) may arise from polymorphic forms or residual solvents. To address this:

  • Thermogravimetric Analysis (TGA) : Quantify residual solvents (<0.5% recommended) .
  • Powder X-ray Diffraction (PXRD) : Identify crystalline vs. amorphous phases .
  • Standardized protocols : Use saturated solutions filtered at 25°C under inert gas (N₂) for consistency .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in enzyme inhibition?

  • Scaffold diversification : Introduce substituents at the 2,3-dimethylphenyl group (e.g., halogens, methoxy) to probe steric/electronic effects .
  • Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., MAPK) based on methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate analogs .
  • Enzymatic assays : Measure IC₅₀ values via fluorescence polarization for kinase inhibition .

Q. How can conflicting toxicity data in safety sheets be reconciled for lab protocols?

Discrepancies in hazard classifications (e.g., oral toxicity Category 4 vs. no data) require:

  • Threshold assessment : Conduct acute toxicity testing in zebrafish embryos (LC₅₀) as a preliminary model .
  • In vitro assays : Use HepG2 cells to quantify cytotoxicity (EC₅₀) with MTT assays .
  • Cross-referencing : Align GHS classifications with structurally similar compounds (e.g., 3,5-dimethylisoxazole-4-carboxylic acid) .

Q. What methodologies are recommended for incorporating this compound into solid-phase peptide synthesis?

  • Activation : Convert the carboxylic acid to an Fmoc-protected active ester (e.g., pentafluorophenyl ester) for coupling .
  • Coupling efficiency : Monitor via Kaiser test or LC-MS after each cycle .
  • Cleavage conditions : Use TFA/water (95:5 v/v) with 2% triisopropylsilane to preserve the isoxazole ring .

Data Interpretation & Troubleshooting

Q. How should researchers address low yields in large-scale synthesis?

  • Byproduct analysis : Use GC-MS to identify dimerization products (e.g., via Michael adducts) .
  • Flow chemistry : Implement continuous reactors to minimize side reactions and improve heat dissipation .
  • Catalyst recycling : Test immobilized catalysts (e.g., Pd/C on silica) for cost efficiency .

Q. What experimental controls are critical for validating biological activity?

  • Negative controls : Use unsubstituted isoxazole analogs to confirm target specificity .
  • Positive controls : Compare with known inhibitors (e.g., SB203580 for MAPK assays) .
  • Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid false positives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.